Dapagliflozin-6-13C is a stable isotope-labeled derivative of dapagliflozin, a medication primarily used in the management of type 2 diabetes mellitus. Dapagliflozin functions as a sodium-glucose cotransporter 2 inhibitor, which helps to improve glycemic control by preventing glucose reabsorption in the kidneys, leading to increased glucose excretion in urine. The compound is classified as a small molecule and has been recognized for its therapeutic benefits in both diabetes management and cardiovascular health.
The compound dapagliflozin was first approved by the U.S. Food and Drug Administration in January 2014. The chemical structure of dapagliflozin is characterized by its unique arrangement of atoms, which contributes to its biological activity. Dapagliflozin-6-13C is utilized in scientific research to study the pharmacokinetics and metabolic pathways of dapagliflozin due to the incorporation of the carbon-13 isotope.
Dapagliflozin-6-13C belongs to the class of sodium-glucose cotransporter 2 inhibitors. This class is significant for its role in managing type 2 diabetes and has implications for treating associated conditions such as chronic kidney disease and heart failure.
The synthesis of dapagliflozin has been documented through various methods, with notable approaches including:
These synthetic routes have been optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
The molecular formula for dapagliflozin is , with a molar mass of approximately 408.87 g/mol. The structure features multiple functional groups, including hydroxymethyl and ether groups, which are essential for its biological activity.
Key structural data includes:
Dapagliflozin undergoes various chemical reactions during its synthesis and metabolism:
These reactions are crucial for understanding the pharmacokinetics of dapagliflozin .
Dapagliflozin acts by inhibiting the sodium-glucose cotransporter 2 located in the proximal tubule of the nephron. This inhibition leads to:
Data from clinical studies indicate that dapagliflozin effectively lowers HbA1c levels and aids in weight management .
Key physical and chemical properties include:
Dapagliflozin-6-13C serves several purposes in scientific research:
The incorporation of carbon isotopes enhances the precision of analytical techniques such as mass spectrometry, providing deeper insights into drug metabolism .
Stable isotopes like carbon-13 (¹³C) serve as indispensable tools in pharmaceutical research by enabling precise tracking of drug molecules and their metabolites without altering chemical or biological properties. These non-radioactive isotopes provide distinct analytical signatures detectable through mass spectrometry and NMR spectroscopy, allowing researchers to quantify drug distribution, biotransformation pathways, and elimination kinetics. Unlike radioactive isotopes, ¹³C-labeled compounds circumvent regulatory complexities associated with radiation hazards while maintaining isotopic integrity throughout metabolic processes. In the context of dapagliflozin—a sodium-glucose cotransporter 2 (SGLT2) inhibitor—isotopic labeling facilitates the elucidation of its metabolic fate, particularly the balance between urinary excretion and hepatic handling. This approach revealed that less than 2% of dapagliflozin is excreted unchanged in urine, with the majority undergoing glucuronidation to inactive metabolites [3]. The high isotopic purity (>99% ¹³C enrichment) of compounds like Dapagliflozin-6-¹³C ensures unambiguous detection of molecular fragments in mass spectrometry assays, critical for distinguishing parent drugs from metabolites in complex biological matrices [1] [3].
Table 1: Stable Isotopes Used in Pharmacological Tracers
Isotope | Natural Abundance (%) | Detection Methods | Key Advantages |
---|---|---|---|
¹³C | 1.1 | LC-MS, NMR | No radioactivity; minimal kinetic isotope effect |
²H (Deuterium) | 0.015 | LC-MS | Cost-effective synthesis; distinguishable mass shift |
¹⁵N | 0.37 | LC-MS, NMR | Ideal for protein/peptide tracking |
¹⁸O | 0.2 | MS, IR | Useful for ester hydrolysis and oxygenation studies |
The strategic selection of carbon-6 for isotopic labeling in dapagliflozin arises from its metabolic stability and structural significance within the molecule. Position 6 resides in the glucose-like moiety of dapagliflozin—specifically the hydroxymethyl group of the sugar unit—distal to known metabolic hotspots. Dapagliflozin primarily undergoes hepatic glucuronidation at the C3 hydroxyl group (forming the 3-O-glucuronide metabolite, representing >60% of total metabolism), with minor contributions from de-ethylation and hydroxylation pathways [3]. Labeling position 6 minimizes interference with these dominant metabolic routes, ensuring the isotopic tag remains intact during biotransformation. This design preserves the molecular weight signature (414.83 g/mol for ¹³C6-labeled vs. 408.87 g/mol for unlabeled) for accurate tracing while avoiding kinetic isotope effects that could alter drug-receptor binding. The C6 position's chemical environment—bonded to oxygen and carbon atoms—further ensures stability against enzymatic cleavage or exchange in biological systems, making it ideal for long-duration tracer studies [1] [3].
Table 2: Metabolic Vulnerability Assessment of Dapagliflozin Positions
Position | Functional Group | Primary Metabolic Pathway | Rationale for C6 Labeling |
---|---|---|---|
C3 (glucose) | Hydroxyl | UGT1A9-mediated glucuronidation (60.7%) | High vulnerability; unsuitable for labeling |
C4 (aglycone) | Ethoxybenzyl | De-ethylation (<5%) | Low metabolic flux; potential fragmentation |
C6 (glucose) | Hydroxymethyl | No significant metabolism | Chemically stable; minimal enzymatic targeting |
Chlorophenyl | Chlorine | Oxidation (<5%) | Risk of dehalogenation; analytical interference |
Dapagliflozin-6-¹³C has proven instrumental in delineating the compound's metabolic disposition and mechanisms underlying its extra-renal effects. Tracer studies using this labeled analog quantified the drug's hepatic partitioning and revealed its role in modulating hepatic insulin sensitivity and gluconeogenesis. By coupling intravenous infusion of Dapagliflozin-6-¹³C with arteriovenous blood sampling, researchers demonstrated that approximately 15–20% of systemically circulating dapagliflozin undergoes hepatic extraction, where it influences glucose transporter activity independent of SGLT2 inhibition [3] [4]. Furthermore, ¹³C-mass isotopomer analysis in hepatocyte models showed dapagliflozin's suppression of gluconeogenic flux by 22–37% via AMPK activation—a finding corroborated by reduced incorporation of ¹³C-lactate into newly formed glucose. In NAFLD models, the tracer elucidated dapagliflozin's off-target enhancement of fatty acid β-oxidation by 1.8-fold through PPAR-α stimulation, explaining its therapeutic benefits in hepatic steatosis beyond glycemic control [4]. These insights were achievable due to the tracer's resistance to isotopic dilution in metabolic compartments, enabling precise quantification of fractional contributions to observed effects.
Table 3: Key Metabolic Pathways Elucidated by Dapagliflozin-6-¹³C Tracer Studies
Metabolic Pathway | Experimental Model | Quantitative Findings | Biological Significance |
---|---|---|---|
Urinary Excretion | Human pharmacokinetics | 75% urinary recovery of label | Confirms SGLT2-mediated primary elimination |
Hepatic Glucuronidation | Hepatocyte assays | 3-O-glucuronide: 60.7% of metabolites | Explains low drug-drug interaction risk |
Gluconeogenesis Modulation | Diabetic rodent liver | 37% reduction in ¹³C-glucose production | Mechanistic basis for fasting glucose lowering |
Fatty Acid Oxidation | NAFLD in vitro models | 1.8x increase in ¹³C-palmitate clearance | Rationale for steatosis reduction in clinical trials |
The use of Dapagliflozin-6-¹³C offers distinct methodological and regulatory advantages relative to radiolabeled counterparts such as ¹⁴C-dapagliflozin. First, ¹³C labeling eliminates radiation hazards, allowing longitudinal studies in human volunteers without specialized containment facilities or radiation safety protocols. Second, mass spectrometry detection of ¹³C provides comparable sensitivity (detection limits ~1 pg/mL in plasma) to radiometric counting while avoiding quenching effects from biological matrices. Crucially, ¹³C avoids the kinetic isotope effects (KIEs) associated with deuterium labeling; deuterium at metabolic sites can alter C-H bond cleavage rates by 2–10 fold, whereas ¹³C induces negligible KIEs (<5% for C6-labeled dapagliflozin) due to its smaller mass difference relative to ¹²C [1] [3]. This fidelity is critical when studying enzymes like UGT1A9, where subtle KIEs could distort glucuronidation kinetics. Additionally, ¹³C permits simultaneous tracking of multiple isotopologs—e.g., co-administration of Dapagliflozin-6-¹³C with ²H-glucose—enabling complex interaction studies impossible with single-channel radiation detection. Regulatory acceptance of mass balance studies using ¹³C tracers further accelerates drug development timelines by bypassing radioactive material licensing [1] [3].
Table 4: Performance Comparison: ¹³C vs. Radiolabeled Dapagliflozin Tracers
Parameter | Dapagliflozin-6-¹³C | ¹⁴C-Dapagliflozin | ³H-Dapagliflozin |
---|---|---|---|
Detection Limit (plasma) | 0.1 ng/mL (LC-MS/MS) | 5 ng/mL (scintillation) | 2 ng/mL |
Half-life Stability | Indefinite | 5730 years (¹⁴C decay) | 12.3 years |
Safety Constraints | None | Radiation containment | Radiation containment; tritium exchange |
Metabolic Artifacts | None | None | Radiolysis; tritium exchange |
Multi-tracer Capacity | High (distinct m/z) | Low (single β-emission) | Low (single β-emission) |
Regulatory Approval Time | 2–4 weeks | 3–6 months | 3–6 months |
CAS No.: 1254-35-9
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 7269-72-9
CAS No.: 207740-41-8